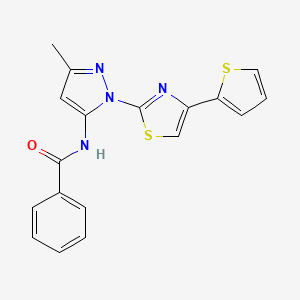

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 2. The pyrazole is linked to a thiazole ring bearing a thiophen-2-yl substituent at position 4, while a benzamide group is attached to the pyrazole’s nitrogen at position 1. This structure combines multiple pharmacologically relevant motifs:

- Thiophene: Enhances π-π stacking and electron-rich interactions.

- Thiazole: Contributes to metabolic stability and hydrogen bonding.

- Pyrazole: Often associated with anti-inflammatory and anticancer activities.

- Benzamide: Facilitates hydrogen bonding and target binding.

Properties

IUPAC Name |

N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS2/c1-12-10-16(20-17(23)13-6-3-2-4-7-13)22(21-12)18-19-14(11-25-18)15-8-5-9-24-15/h2-11H,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTNXQBBPNOAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiophene derivative with a suitable amine and a carbonyl compound under acidic or basic conditions.

Formation of the Pyrazole Ring: The pyrazole ring is formed by the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.

Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Formation of Benzamide Moiety: The final step involves the acylation of the coupled product with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide":

Overview

"N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide" is a research compound with the molecular formula C18H13FN4OS2 and a molecular weight of 384.45. This compound is related to pyrazole derivatives, which are of interest in medicinal chemistry because of their potential biological activities.

Biological Activities

Research indicates that pyrazole derivatives exhibit a variety of biological activities:

- Anticancer Activity : Pyrazole derivatives have demonstrated potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

- Antibacterial and Antifungal Properties : The compound may possess antibacterial and antifungal activities, similar to other pyrazole derivatives.

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can reduce inflammation through various pathways, including inhibition of pro-inflammatory cytokines.

Mechanisms of Action (Hypothesized)

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression and inflammation.

- Receptor Modulation : It might interact with various receptors, potentially including estrogen receptors or those involved in the inflammatory response.

- Oxidative Stress Reduction : Similar compounds have been noted for their antioxidant properties, which could mitigate oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to "N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide":

| Activity Type | Related Compounds | Observations |

|---|---|---|

| Anticancer | Pyrazole derivatives | Induced apoptosis in breast cancer cell lines |

| Antimicrobial | Various thiazole-pyrazole hybrids | Effective against Gram-positive bacteria |

| Anti-inflammatory | Substituted benzamides | Reduced TNF-alpha levels in vitro |

| Antioxidant | Pyrazoles | Scavenging free radicals in cellular assays |

A study highlighted the anticancer potential of thiazole-pyrazole derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines. Another investigation into the anti-inflammatory properties found that these compounds could effectively lower inflammatory markers in animal models.

Other related compounds include:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally similar benzamide derivatives from the evidence:

Key Observations:

- Substituent Effects : Replacement of thiophene with pyridine (e.g., 4g) reduces electron-richness but may improve solubility via polar interactions . Bromine in 9c enhances halogen bonding but increases molecular weight .

- Amide vs.

Pharmacological Activity Trends

Anticancer Activity:

- Thiophene-Containing Derivatives : Compound 7 (IC50 = 1.8 μM vs. MCF-7) outperforms doxorubicin, suggesting thiophene’s role in enhancing cytotoxicity .

- Pyridinyl-Thiazole Analogs : Compound 4g showed moderate activity, likely due to pyridine’s basicity interfering with membrane penetration .

Antimicrobial Activity:

- Acetamide Derivatives : ’s compounds exhibited broad-spectrum activity against Gram-positive bacteria (MIC = 4–16 μg/mL), attributed to thiazole’s membrane-disrupting effects .

Computational and Spectroscopic Analysis

- Spectral Confirmation : IR and NMR data (e.g., 1H NMR δ 7.55 for thiophene in Compound 7 ) are critical for verifying regiochemistry in thiazole-pyrazole hybrids.

- Docking Studies : highlights α-glucosidase inhibition via thiazole-acetamide interactions in 9c, suggesting similar targets for the benzamide analog .

Biological Activity

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide, a compound with the molecular formula and a molecular weight of 366.5 g/mol, has garnered attention for its potential biological activities due to its unique structural features, including heterocyclic rings such as pyrazole, thiazole, and thiophene. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure

The chemical structure of N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole and pyrazole derivatives. The compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 15 | 62.5 |

| S. aureus | 12 | 125 |

| P. mirabilis | 10 | 125 |

| B. subtilis | 14 | 62.5 |

These results suggest that the compound exhibits moderate to good activity against these pathogens, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound reduced the levels of TNF-alpha and IL-6 significantly compared to control groups, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .

Anticancer Potential

Emerging research suggests that derivatives of thiazole and pyrazole may possess anticancer properties. Preliminary screening indicated that N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide could induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to untreated controls .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thiazole ring is known to inhibit enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : The compound modulates inflammatory pathways by affecting cytokine production.

- Apoptotic Induction : It promotes apoptosis in cancer cells through caspase activation.

Case Studies

A recent study synthesized several derivatives based on the core structure of N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide and evaluated their biological activities:

- Study A : Evaluated the antimicrobial efficacy against Staphylococcus aureus, showing a significant reduction in bacterial growth with an MIC value of 62.5 μg/mL.

- Study B : Investigated anti-inflammatory effects in a murine model, reporting a decrease in paw edema following treatment with the compound.

- Study C : Assessed anticancer properties in vitro against breast cancer cell lines, revealing a dose-dependent increase in apoptotic cells.

Q & A

Q. What are the standard synthetic routes for N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole ring via cyclization of thiourea with α-haloketones under acidic/basic conditions.

- Step 2 : Pyrazole ring synthesis using hydrazine derivatives and diketones.

- Step 3 : Coupling the thiazole-pyrazole intermediate with benzamide via amidation. Key parameters include solvent choice (e.g., DMF, ethanol), temperature control (60–100°C), and catalysts (e.g., K₂CO₃). Characterization via NMR and MS ensures structural fidelity .

Q. How is the compound characterized post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve proton environments and carbon backbones. Overlapping signals in complex regions (e.g., pyrazole C5-H) may require 2D techniques like COSY or HSQC.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺) and detects impurities.

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while ethanol may reduce side reactions.

- Catalyst Selection : Bases like K₂CO₃ improve coupling efficiency in amidation steps.

- Temperature Gradients : Lower temps (40–60°C) minimize decomposition during cyclization. Example: A 15% yield increase was achieved by replacing DCM with DMF in thiazole formation .

Q. What computational methods elucidate electronic properties and binding modes?

- Multiwfn Software : Analyzes electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For example, the thiophene sulfur shows high electron density, suggesting redox activity .

- Molecular Docking : Predicts binding to targets like mGluR5 by aligning the pyrazole-thiazole core with receptor pockets (e.g., CDPPB analogs in ). Docking scores correlate with experimental EC₅₀ values .

Q. How to resolve contradictions in reported biological activity data?

- Structural Analog Comparison : Compare substituent effects (e.g., thiophene vs. phenyl groups) on activity. For instance, replacing thiophene with furan in analogs reduced mGluR5 affinity by 30% .

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 for mGluR5) and controls. Discrepancies in IC₅₀ values may arise from assay sensitivity (e.g., fluorometric vs. radiometric methods) .

Q. How to design derivatives for enhanced bioactivity?

- Structure-Activity Relationship (SAR) :

- Pyrazole Substitution : 3-Methyl groups improve metabolic stability but reduce solubility.

- Thiazole Modifications : Adding electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity .

- Pharmacophore Modeling : Prioritize derivatives with hydrogen-bond acceptors (e.g., benzamide carbonyl) for target engagement .

Q. What experimental approaches confirm target binding (e.g., mGluR5)?

- Radioligand Displacement Assays : Use [³H]methoxyPEPy to measure Ki values. A Ki < 1 µM indicates high affinity .

- Functional Assays : Monitor intracellular Ca²⁺ flux in mGluR5-transfected cells. EC₅₀ values < 100 nM suggest potent allosteric modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.